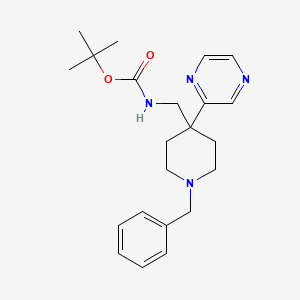![molecular formula C12H10ClNO2 B13980203 2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N-(4-Chlorobutenyl)phthalimide: is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is a derivative of phthalimide, which is a well-known class of organic molecules found in various pharmaceuticals, natural products, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(4-Chlorobutenyl)phthalimide can be achieved through several methods. One common synthetic route involves the reaction of 2-buten-1-amine, 4-chloro- with N-carbethoxyphthalimide in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in tetrahydrofuran at room temperature for 48 hours . This method yields the desired product with a yield of approximately 63%.
Industrial Production Methods: While specific industrial production methods for cis-N-(4-Chlorobutenyl)phthalimide are not widely documented, the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. Industrial production may also involve scaling up the reaction using larger reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: cis-N-(4-Chlorobutenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobutenyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phthalimide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
cis-N-(4-Chlorobutenyl)phthalimide has several scientific research applications, including:
Biology: It is used in the study of biological processes and interactions due to its unique chemical properties.
Industry: cis-N-(4-Chlorobutenyl)phthalimide is used in the production of agrochemicals, polymers, and dyes.
Mechanism of Action
The mechanism of action of cis-N-(4-Chlorobutenyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug discovery or chemical synthesis.
Comparison with Similar Compounds
- N-Butylphthalimide
- N-(4-Chlorobutyl)phthalimide
- N-(4-Bromobutenyl)phthalimide
Comparison: cis-N-(4-Chlorobutenyl)phthalimide is unique due to the presence of the 4-chlorobutenyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7H2/b8-4- |
InChI Key |
DSDXTWJKUQDZRU-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C\CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


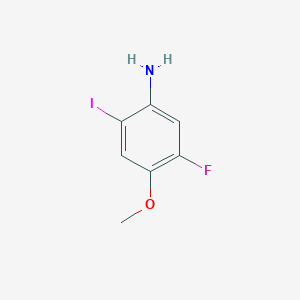
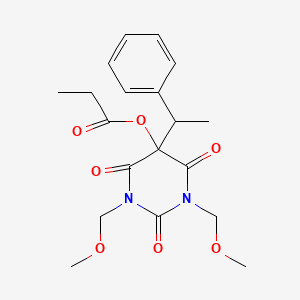
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)
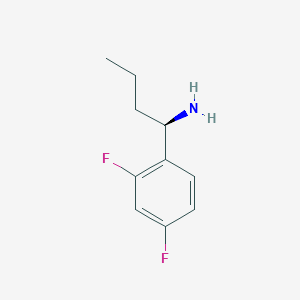
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
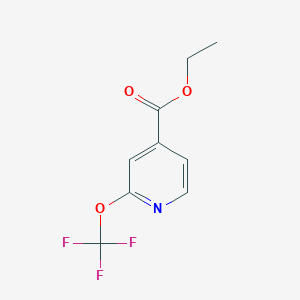
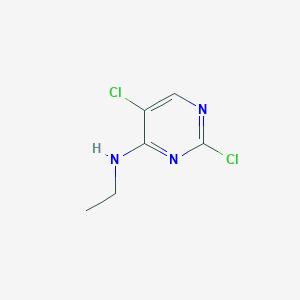
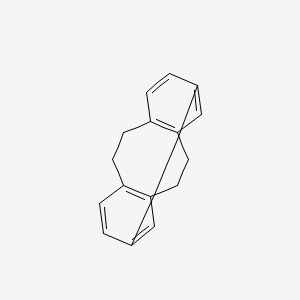
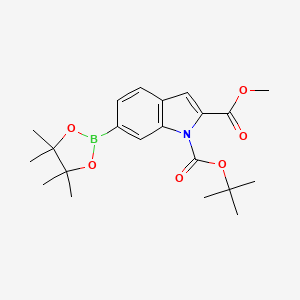
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)

